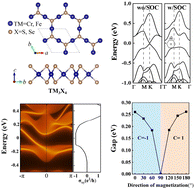Insight into the quantum anomalous Hall states in two-dimensional kagome Cr3Se4 and Fe3S4 monolayers†
Nanoscale Pub Date: 2023-10-27 DOI: 10.1039/D3NR03582D
Abstract
To realize the quantum anomalous Hall (QAH) effect in two-dimensional (2D) intrinsic magnetic materials, which combines insulating bulk states and metallic edge channel states, is still challenging in experiment. Here, based on first-principles calculations, we predicted two stable kagome-latticed QAH insulators: Cr3Se4 and Fe3S4 monolayers, with the Chern number C = 1. It is found that both structures exhibit a large magnetic anisotropy energy and sizable band gaps, and a topological phase transition from C = −1 to C = 1 occurs when the magnetization orientation changes from the z-axis to the −z-axis. Remarkably, the non-trivial topological properties are robust against biaxial strains of up to ±6%. Furthermore, a variable high Chern number of C = 2 or C = 3 can be observed by stacking two or three layers of the QAH monolayer with an MoS2 insulator. Our results signify that such layered kagome materials can be promising platforms for exploring novel QAH physics.


Recommended Literature
- [1] Inside front cover
- [2] Photo-responsive bio-inspired adhesives: facile control of adhesion strength via a photocleavable crosslinker†
- [3] CTAB-triggered Ag aggregates for reproducible SERS analysis of urinary polycyclic aromatic hydrocarbon metabolites†
- [4] The electronic structure of FeV-cofactor in vanadium-dependent nitrogenase†
- [5] Concluding Remarks
- [6] Back cover
- [7] Graphene oxide–peptide nanoassembly as a general approach for monitoring the activity of histone deacetylases†
- [8] Optical tweezing using tunable optical lattices along a few-mode silicon waveguide†
- [9] The effects of low-ratio n-6/n-3 PUFA on biomarkers of inflammation: a systematic review and meta-analysis†
- [10] Back cover

Journal Name:Nanoscale
Research Products
-
CAS no.: 1517-51-7
-
CAS no.: 147253-67-6
-
CAS no.: 167750-79-0









